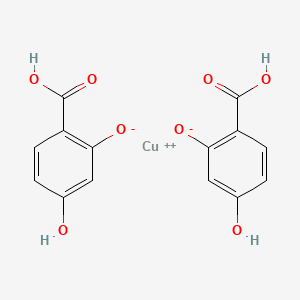
Copper 2,4-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper 2,4-dihydroxybenzoate is a coordination compound formed by the interaction of copper ions with 2,4-dihydroxybenzoic acid. This compound is known for its unique chemical properties and potential applications in various scientific fields. The structure of this compound consists of copper ions coordinated to the oxygen atoms of the 2,4-dihydroxybenzoic acid ligands, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 2,4-dihydroxybenzoate can be synthesized through various methods. One common approach involves the reaction of copper salts, such as copper(II) sulfate or copper(II) chloride, with 2,4-dihydroxybenzoic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH of the solution being adjusted to facilitate the formation of the complex. The resulting precipitate is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of copper salt and reaction conditions can be optimized to maximize yield and purity. Techniques such as vacuum freeze-drying and wet mechanical grinding have been employed to produce nano-sized this compound particles with uniform size distribution .
Chemical Reactions Analysis
Types of Reactions
Copper 2,4-dihydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper ion and the 2,4-dihydroxybenzoic acid ligand.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often require basic conditions to proceed efficiently.
Substitution: Substitution reactions involve the replacement of the 2,4-dihydroxybenzoic acid ligand with other ligands. Common reagents for these reactions include various amines and phosphines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while reduction reactions can produce copper metal or lower oxidation state copper complexes .
Scientific Research Applications
Copper 2,4-dihydroxybenzoate has found applications in various scientific research fields due to its unique properties:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for various chemical transformations.
Biology: The compound exhibits antimicrobial properties and has been studied for its potential use in developing antibacterial agents. Its interaction with biological molecules is of interest in biochemistry and molecular biology.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, its antioxidant properties are being investigated for therapeutic applications.
Industry: this compound is used in the development of metal-organic frameworks (MOFs) for gas storage and separation. .
Mechanism of Action
The mechanism of action of copper 2,4-dihydroxybenzoate involves its interaction with molecular targets through coordination chemistry. The copper ion can interact with various biological molecules, including proteins and nucleic acids, leading to changes in their structure and function. The 2,4-dihydroxybenzoic acid ligand can participate in redox reactions, contributing to the compound’s overall activity. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Copper 3,4-dihydroxybenzoate: Similar to copper 2,4-dihydroxybenzoate but with the hydroxyl groups positioned differently on the benzene ring.
Copper salicylate: Contains a salicylic acid ligand instead of 2,4-dihydroxybenzoic acid.
Copper resorcylate: Another copper complex with resorcylic acid ligands.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which influences its coordination chemistry and reactivity. This unique structure imparts distinct properties, making it suitable for specific applications in catalysis, medicine, and material science .
Properties
CAS No. |
20936-33-8 |
|---|---|
Molecular Formula |
C14H10CuO8 |
Molecular Weight |
369.77 g/mol |
IUPAC Name |
copper;2-carboxy-5-hydroxyphenolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
UCPROVVOIQFRKZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


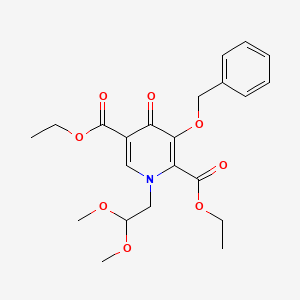

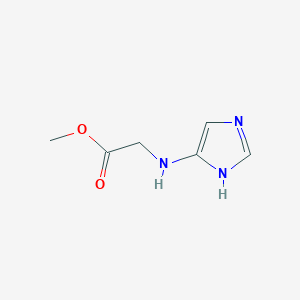
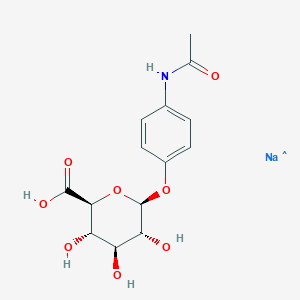
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
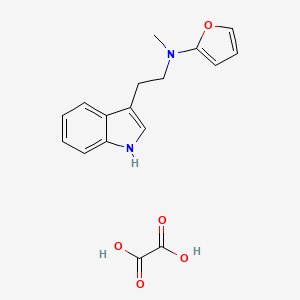
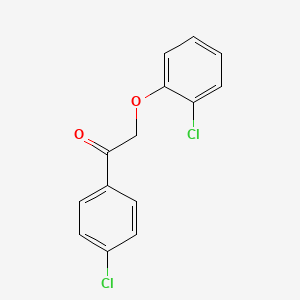
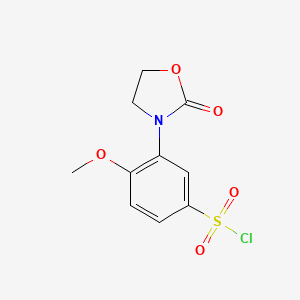
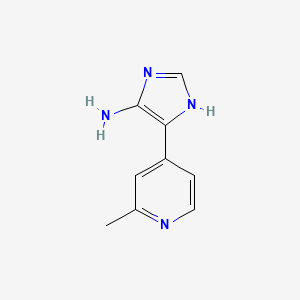
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
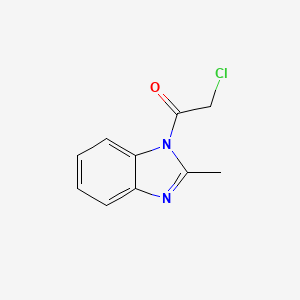
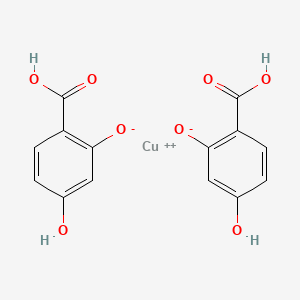
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B12823859.png)
